molecular formula C22H21N3O7 B2959526 Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-69-5

Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2959526
CAS No.: 868224-69-5
M. Wt: 439.424
InChI Key: UJUOWBOILYZONZ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a Lewis structure, a line-angle formula, or a 3D model .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its behavior towards heat, light, and other compounds .

Scientific Research Applications

Reactions and Synthetic Applications

  • Synthetic Methodologies : Research has demonstrated the utility of similar compounds in synthetic chemistry, including reactions with nucleophiles and amines for the production of novel heterocyclic compounds. These methodologies enable the construction of complex molecular architectures from simpler precursors, illustrating the versatility of these compounds in synthetic organic chemistry (Ang et al., 1992).

  • Cyclisation Reactions : Aryl radical building blocks, analogous to the structure of interest, have been employed in radical cyclisation reactions onto azoles, yielding tri- and tetra-cyclic heterocycles. This demonstrates the compound's potential as a building block in the synthesis of complex heterocyclic systems (Allin et al., 2005).

Biological Evaluation and Antimicrobial Activity

  • Anticancer and Antimicrobial Activities : New quinazolinone-based derivatives, structurally related to the compound of interest, have shown potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as effective anti-cancer agents (Riadi et al., 2021).

  • Antimicrobial Properties : Some derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi, showcasing the potential of such compounds in the development of new antimicrobial agents (Mathada & Mathada, 2009).

Material Science Applications

  • Optical Storage and Polymers : Derivatives containing nitrophenyl groups have been investigated for applications in reversible optical storage, indicating the utility of these compounds in the development of materials with photoresponsive properties (Meng et al., 1996).

Mechanism of Action

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7/c1-3-31-22(28)14(2)32-19-6-4-5-18-17(19)11-12-24(21(18)27)13-20(26)23-15-7-9-16(10-8-15)25(29)30/h4-12,14H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUOWBOILYZONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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